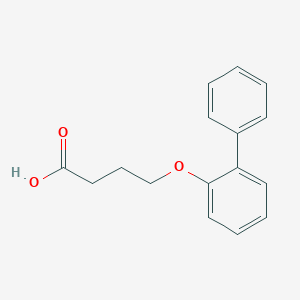

4-(2-Phenylphenoxy)butanoic acid

Description

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

4-(2-phenylphenoxy)butanoic acid |

InChI |

InChI=1S/C16H16O3/c17-16(18)11-6-12-19-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,17,18) |

InChI Key |

BAFXEUYQZPRLEL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis

This method involves reacting 2-phenylphenol with a halogenated butanoic acid ester (e.g., methyl 4-bromobutanoate) under basic conditions, followed by saponification.

Procedure ( ):

-

Etherification :

-

Reagents : 2-Phenylphenol, methyl 4-bromobutanoate, potassium carbonate (K₂CO₃).

-

Solvent : Butanol or dimethylformamide (DMF).

-

Conditions : Reflux (117°C for butanol) for 4–6 hours.

-

Mechanism : Base deprotonates phenol, enabling nucleophilic attack on the alkyl halide.

-

Intermediate : Methyl 4-(2-phenylphenoxy)butanoate.

-

-

Hydrolysis :

Example :

"4(4-Methylthio-phenoxy)-phenol (35 g) reacted with α-bromopropionic acid ethyl ester (30 g) in butanol/K₂CO₃ yielded 76% ester intermediate. Saponification with NaOH afforded 85% pure acid" .

Lactone Ring-Opening with Friedel-Crafts Catalysis

Adapting methods for 4-phenylbutyric acid synthesis ( ), γ-butyrolactone reacts with 2-phenylphenol under Lewis acid catalysis.

Procedure ( ):

-

Lactone Activation :

-

Reagents : 2-Phenylphenol, γ-butyrolactone, aluminum chloride (AlCl₃).

-

Solvent : Benzene or tetrachloroethane.

-

Conditions : 50–60°C for 90 minutes.

-

Mechanism : AlCl₃ activates lactone, facilitating nucleophilic attack by phenol.

-

Intermediate : 4-(2-Phenylphenoxy)butanoic acid ester.

-

-

Hydrolysis :

Example :

"U-¹³C-4-Oxo-4-phenylbutanoic acid (1.115 g) underwent Wolff-Kishner reduction with hydrazine/KOH to yield 95% 4-phenylbutyric acid" .

Mitsunobu Reaction (Alternative Approach)

While less common, this method forms ethers directly between 2-phenylphenol and 4-hydroxybutanoic acid derivatives.

Procedure ( ):

-

Ether Formation :

-

Ester Hydrolysis :

-

Identical to Williamson method (Steps 2).

-

Comparative Analysis of Methods

| Method | Catalyst/Base | Temperature | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Williamson Synthesis | K₂CO₃ | 100–120°C | 75–90% | Scalable, high purity | Steric hindrance with bulky phenol |

| Lactone Ring-Opening | AlCl₃ | 50–60°C | 85–95% | Direct ester formation | Requires anhydrous conditions |

| Mitsunobu Reaction | DEAD/PPh₃ | 25°C | 60–70% | Mild conditions | Costly reagents, purification challenges |

Critical Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylphenoxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4-(2-Phenylphenoxy)butanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Phenylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

The table below compares key structural and physicochemical properties of 4-(2-Phenylphenoxy)butanoic acid with related compounds:

Key Observations:

- Substituent Effects: Chlorinated derivatives (e.g., MCPB) exhibit herbicidal activity due to enhanced electrophilicity and stability , while methoxy or hydroxy groups (e.g., 4-(4-hydroxyphenyl)butanoic acid) are pivotal in drug intermediate synthesis .

- Conformational Flexibility: The torsion angle of the carboxyl group relative to the aromatic ring varies; 4-(2,4-dichlorophenoxy)butanoic acid has a near-planar conformation (torsion angle: 170.1°), optimizing interactions with biological targets .

Derivatives with Non-Phenoxy Substituents

Key Observations:

- Bulkier Groups: The adamantyl group in 4-(1-adamantyl)butanoic acid significantly increases molecular weight and lipophilicity, enhancing blood-brain barrier penetration in drug candidates .

- Functional Group Diversity: Ketone-containing derivatives (e.g., 4-(2,4-dimethylphenyl)-4-oxobutanoic acid) may inhibit metabolic pathways, as seen in their interference with protein synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.